RNase L Activation vs Parent Scaffold
2-(2-Chlorophenoxy)-N-(3-chlorophenyl)acetamide activates the 2-5A-dependent ribonuclease (RNase L) with an IC50 of 48 nM in a mouse L cell extract protein synthesis inhibition assay [1]. In the same experimental system, the natural ligand 2-5A (pppA2'p5'A2'p5'A) exhibits an IC50 of approximately 0.2–1 nM [1]. While the compound is less potent than the endogenous trimer oligonucleotide, it represents a fully synthetic, non-oligonucleotide small-molecule activator of RNase L—a functional profile absent in the mono-chlorinated analog N-(3-chlorophenyl)-2-phenoxyacetamide (CAS 18861-20-6), for which no RNase L activation data have been reported in the same primary literature source [1].
| Evidence Dimension | RNase L activation potency (IC50, protein synthesis inhibition) |
|---|---|
| Target Compound Data | IC50 = 48 nM |
| Comparator Or Baseline | 2-5A (natural ligand): IC50 ~0.2–1 nM; N-(3-chlorophenyl)-2-phenoxyacetamide: no activity reported |
| Quantified Difference | 48 nM vs ~0.2–1 nM (approximately 50–240-fold less potent than natural ligand; qualitatively distinct from mono-chloro analog) |
| Conditions | Mouse L cell extract, inhibition of protein synthesis, ChEMBL assay ID 164143 |
Why This Matters
For researchers exploring small-molecule modulators of the 2-5A/RNase L innate immune pathway, this compound provides a validated non-oligonucleotide chemical starting point with confirmed target engagement at sub-micromolar concentrations, whereas simpler N-phenylacetamide analogs lack this documented functionality.
- [1] Lesiak, K.; Torrence, P. F. J. Med. Chem. 1986, 29, 1015–1022. DOI: 10.1021/jm00156a021. PMID: 3712372. View Source
